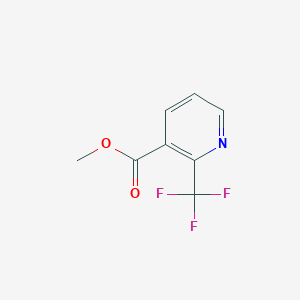

Methyl 2-(trifluoromethyl)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-12-6(5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUJMULWAYDZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593229 | |

| Record name | Methyl 2-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136483-17-5 | |

| Record name | Methyl 2-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Methyl 2-(trifluoromethyl)nicotinate

An In-Depth Technical Guide to the Synthesis of Methyl 2-(trifluoromethyl)nicotinate

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for this compound (CAS No: 136483-17-5), a pivotal intermediate in the development of advanced pharmaceutical agents.[1][2] The document emphasizes a robust and scalable de novo construction of the trifluoromethyl-substituted pyridine ring, a strategy proven effective for kilogram-quantity production.[3][4] Alternative pathways involving the functionalization of a pre-existing pyridine core are also critically evaluated. The methodologies are presented with detailed experimental protocols, mechanistic insights, and comparative data to support researchers, medicinal chemists, and process development scientists in their synthetic endeavors. The significance of this molecule is underscored by its role as a key building block for novel catechol-O-methyltransferase (COMT) inhibitors used in the treatment of Parkinson's Disease.[3][5]

Strategic Overview: Retrosynthetic Analysis

The can be approached from two fundamentally different strategic directions:

-

De Novo Ring Construction : Building the pyridine ring from acyclic, fluorine-containing precursors. This approach offers significant flexibility and is often more economical for large-scale synthesis by leveraging simple, readily available starting materials.[6]

-

Pyridine Core Modification : Starting with a substituted pyridine and introducing the required functional groups (the trifluoromethyl group and the methyl ester) through sequential reactions. This strategy relies on the availability of suitable pyridine starting materials and effective functional group interconversion reactions.

These divergent strategies are visualized in the retrosynthetic analysis below.

Caption: High-level retrosynthetic pathways for this compound.

Recommended Pathway: De Novo Pyridine Synthesis via Vinylogous Vilsmeier Reaction

For scalability, efficiency, and cost-effectiveness, the construction of the pyridine ring from simple fluorinated precursors is the superior strategy.[3][4] This pathway, developed for the synthesis of COMT inhibitors, proceeds in two main steps: a vinylogous Vilsmeier-type reaction to form a versatile pentadienoic acid intermediate, followed by an ammoniative cyclization to yield the target pyridine scaffold with an excellent yield.[3][6]

Mechanistic Rationale & Workflow

The causality of this experimental design is rooted in the strategic use of readily available ethyl 4,4,4-trifluoro-acetoacetate.[6] This starting material is activated via a vinylogous Vilsmeier reaction, which extends the electrophilic character of the formyl group through a conjugated system, enabling the formation of a key dienyl aldehyde intermediate.[6] This intermediate is perfectly primed for a subsequent ring-closing reaction. Upon treatment with ammonia, a Hantzsch-type pyridine synthesis occurs, where the ammonia source acts as the nitrogen donor, leading to the formation of the aromatic pyridine ring in high yield.[3]

The workflow for this highly efficient synthesis is depicted below.

Caption: Experimental workflow for the de novo synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is adapted from the successful synthesis of the corresponding ethyl ester.[3][6] To obtain the methyl ester directly, methyl 4,4,4-trifluoroacetoacetate would be used as the starting material.

Step 1: Synthesis of the Dienyl Aldehyde Intermediate

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve ethyl 4,4,4-trifluoro-acetoacetate (1.0 eq) in a suitable solvent like dichloromethane.

-

Vilsmeier Reaction: Cool the solution to 0-5 °C in an ice bath. Add the Vilsmeier-type reagents (e.g., formed from phosphorus oxychloride and an alkyl vinyl ether) dropwise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Carefully quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude dienyl aldehyde intermediate can be purified by column chromatography on silica gel to yield the desired product.

Step 2: Synthesis of Ethyl 2-(trifluoromethyl)nicotinate

-

Reaction Setup: In a sealed pressure vessel, dissolve the purified dienyl aldehyde intermediate from Step 1 (1.0 eq) in ethanol.

-

Cyclization: Add an excess of aqueous ammonium hydroxide (e.g., 5-10 eq).

-

Heating: Seal the vessel and heat the mixture to 70 °C for 4-6 hours. The reaction progress can be monitored by TLC or GC.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove ethanol. Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product is often of high purity, but can be further purified by chromatography if necessary. This step has a reported yield of 90%.[3][6]

Step 3 (Optional): Transesterification to this compound

-

Reaction Setup: Dissolve the ethyl ester from Step 2 in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[7]

-

Reflux: Heat the mixture to reflux for several hours until TLC or GC analysis indicates complete conversion.

-

Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction & Purification: Remove the methanol under reduced pressure. Extract the product into an organic solvent, wash with water, dry, and concentrate. Purify by column chromatography or distillation to yield the final this compound.

Alternative Pathways: Pyridine Core Modification

While less efficient for bulk synthesis, modifying a pre-existing pyridine ring is a viable strategy for smaller-scale or discovery chemistry applications.

Strategy A: Trifluoromethylation and Subsequent Esterification

This approach begins with a more readily available starting material, 2-chloronicotinic acid.[8][9]

-

Trifluoromethylation of 2-Chloronicotinic Acid: The chloro-substituent at the 2-position of the pyridine ring is electrophilic enough to undergo trifluoromethylation.[5] This transformation can be achieved using copper-based trifluoromethylating reagents (e.g., CuCF₃). This reaction introduces the crucial trifluoromethyl group, yielding 2-(trifluoromethyl)nicotinic acid.

-

Esterification: The resulting carboxylic acid is then converted to the methyl ester. This is a standard Fischer esterification, typically achieved by refluxing the acid in methanol with a catalytic amount of a strong acid like H₂SO₄.[7][10]

Causality Note: The success of this route hinges on the efficiency of the trifluoromethylation step, which can be sensitive to reaction conditions and the specific reagents used. The subsequent esterification is generally a high-yielding and reliable reaction.[7]

Strategy B: The Sandmeyer Reaction Approach

This pathway would theoretically start from 2-aminonicotinic acid or its ester.

-

Diazotization: The 2-amino group is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) under strongly acidic conditions.[11][12]

-

Sandmeyer Reaction: The diazonium salt is then displaced. A classic Sandmeyer reaction using CuCl or CuBr would yield the 2-halo-nicotinate intermediate, which would then require a separate trifluoromethylation step as described above.[13][14] Alternatively, a Sandmeyer-type trifluoromethylation could potentially install the CF₃ group directly, though this is a more specialized transformation.[13]

Trustworthiness Note: The Sandmeyer reaction on pyridine systems can be lower-yielding compared to aniline derivatives, and the strongly acidic and oxidative conditions may not be compatible with all substrates.[12] The handling of potentially unstable diazonium salts requires stringent safety protocols.

Comparative Analysis of Synthetic Routes

| Synthetic Strategy | Key Steps | Starting Materials | Reported Yield | Advantages | Disadvantages/Challenges |

| De Novo Synthesis | 1. Vinylogous Vilsmeier Reaction2. Ammoniative Cyclization | Ethyl 4,4,4-trifluoroacetoacetate | 90% (for cyclization step)[3][6] | High yield, scalable, uses inexpensive starting materials.[6] | Two-step process from acyclic precursors. |

| Trifluoromethylation | 1. Trifluoromethylation2. Fischer Esterification | 2-Chloronicotinic Acid | Variable | Utilizes a commercially available pyridine.[9] | Trifluoromethylation step can be challenging and may require specialized reagents.[5] |

| Sandmeyer Reaction | 1. Diazotization2. Sandmeyer Displacement3. Trifluoromethylation | 2-Aminonicotinic Acid | Moderate to Low | Provides an alternative entry point from amino-pyridines. | Potentially unstable intermediates, harsh reaction conditions, often lower yields on heterocyclic systems.[12] |

Conclusion

For the , particularly for applications in pharmaceutical development and scale-up, the de novo construction of the pyridine ring via a vinylogous Vilsmeier reaction followed by ammoniative cyclization is the most scientifically sound and industrially viable approach.[3] This method is characterized by high yields, operational simplicity, and the use of economical starting materials.[6] While alternative routes involving the modification of a pre-existing pyridine core exist, they often present challenges such as lower yields, harsh reaction conditions, or reliance on more complex and costly reagents, making them better suited for small-scale exploratory synthesis.

References

-

Learmonth, D. A., et al. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835–1837. [Link]

-

American Chemical Society. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ACS Publications. [Link]

-

National Center for Biotechnology Information. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. [Link]

-

ChemBK. (2024). This compound. [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. [Link]

-

Semantic Scholar. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

- Google Patents. (n.d.). EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters.

-

ResearchGate. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. [Link]

-

National Institutes of Health. (2021). Deaminative chlorination of aminoheterocycles. PMC. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. [Link]

-

ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. [Link]

- Google Patents. (n.d.).

-

Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

-

Patsnap. (n.d.). Synthesis method of 4-trifluoromethyl nicotinic acid. [Link]

Sources

- 1. This compound [synhet.com]

- 2. chemscene.com [chemscene.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 8. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 9. Actylis - 2-Chloronicotinic Acid - API Intermediate - SVHC Chemicals-free [solutions.actylis.com]

- 10. researchgate.net [researchgate.net]

- 11. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]

- 12. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to Methyl 2-(trifluoromethyl)nicotinate

CAS Number: 136483-17-5

Introduction: The Strategic Importance of Fluorinated Nicotinates in Modern Drug Discovery

Methyl 2-(trifluoromethyl)nicotinate is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, which combines a pyridine core, a methyl ester, and a trifluoromethyl group, makes it a highly valuable and versatile building block in the synthesis of complex bioactive molecules. The strategic incorporation of fluorine, particularly the trifluoromethyl (CF3) group, is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[1] This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and its applications as a key intermediate in the development of novel therapeutic agents.

The pyridine ring is a prevalent scaffold in numerous approved drugs, and its derivatives exhibit a wide spectrum of biological activities. The nicotinate ester functionality provides a convenient handle for further chemical modifications, such as amide bond formation, which is a cornerstone of medicinal chemistry. The trifluoromethyl group, in particular, is known to profoundly influence a molecule's lipophilicity and electronic properties, often leading to improved pharmacokinetic profiles.

Physicochemical Properties and Characterization

This compound is typically a colorless to pale yellow liquid or low-melting solid at room temperature. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 136483-17-5 | [2][][4] |

| Molecular Formula | C₈H₆F₃NO₂ | [][4] |

| Molecular Weight | 205.13 g/mol | [][4] |

| Boiling Point | 216.7 °C at 760 mmHg | [] |

| Density | 1.331 g/cm³ | [] |

| Purity | Typically ≥97% (HPLC) | [] |

| Synonyms | Methyl 2-(trifluoromethyl)pyridine-3-carboxylate, 2-Trifluoromethyl-nicotinic acid methyl ester | [][4] |

Spectroscopic Data for Structural Elucidation

The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons.

-

¹³C NMR spectroscopy will display distinct resonances for the carbonyl carbon of the ester, the carbons of the pyridine ring, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the methyl carbon of the ester.

-

¹⁹F NMR spectroscopy will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature prominent absorption bands for the C=O stretching of the ester group and vibrations associated with the aromatic pyridine ring and the C-F bonds of the trifluoromethyl group.

Synthesis of this compound: A Scalable Approach

Proposed Synthetic Workflow

Sources

An In-depth Technical Guide to Methyl 2-(trifluoromethyl)nicotinate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Methyl 2-(trifluoromethyl)nicotinate, a pivotal building block in modern medicinal chemistry and drug discovery. Designed for researchers, chemists, and professionals in pharmaceutical development, this document delves into the core chemical properties, synthesis, and strategic applications of this versatile fluorinated pyridine derivative.

Introduction: The Strategic Importance of Fluorinated Nicotinates

The introduction of fluorine-containing substituents into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound serves as a prime example of a highly functionalized intermediate, offering a strategic entry point for the synthesis of complex pharmaceutical agents. Its unique electronic and steric properties, stemming from the electron-withdrawing trifluoromethyl group on the pyridine ring, make it a valuable synthon for creating novel therapeutics. This guide will explore the fundamental characteristics of this compound, providing both theoretical understanding and practical, field-tested insights.

Core Chemical and Physical Properties

This compound is typically a colorless liquid at room temperature, a property that influences its handling and reaction setup.[1] A thorough understanding of its physicochemical properties is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 136483-17-5 | [1][2][3] |

| IUPAC Name | methyl 2-(trifluoromethyl)pyridine-3-carboxylate | [1][3] |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |

| Molecular Weight | 205.13 g/mol | [1][2] |

| Boiling Point | 216.7°C at 760 mmHg | [1] |

| Density | 1.331 g/cm³ | [1] |

| Appearance | Colorless liquid | [1] |

| Solubility | Soluble in common organic solvents. | [1] |

Expert Insight: The high boiling point is indicative of the compound's polarity and molecular weight, suggesting that purification by vacuum distillation is a viable and often preferred method on a laboratory scale. Its solubility in a range of organic solvents provides flexibility in choosing reaction media.

Synthesis and Mechanistic Considerations

The most common and direct route to this compound is the esterification of its parent carboxylic acid, 2-(trifluoromethyl)nicotinic acid. This acid is a valuable intermediate in its own right, with established synthesis routes.[4][5]

Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Exemplary Esterification Protocol

This protocol is a representative method for the synthesis of this compound from 2-(trifluoromethyl)nicotinic acid.

Materials:

-

2-(Trifluoromethyl)nicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethyl)nicotinic acid (1.0 eq) in an excess of anhydrous methanol (typically 10-20 volumes).

-

Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add the acid catalyst. For sulfuric acid, a catalytic amount (e.g., 0.1 eq) is sufficient. If using thionyl chloride, it is often used in slight excess (e.g., 1.2-1.5 eq) and will also act as a dehydrating agent.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Causality and Self-Validation: The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate. The work-up procedure is designed to remove the catalyst and any unreacted starting material, and the final purification step ensures the high purity of the final product, which can be validated by spectroscopic methods.

Spectroscopic Characterization

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of both the ester and the trifluoromethyl groups.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester, the methyl carbon, the carbons of the pyridine ring, and the carbon of the trifluoromethyl group, which will likely appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Expected characteristic absorption bands include:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O stretch (ester): A band in the region of 1100-1300 cm⁻¹.

-

C-F stretch: Strong absorptions typically in the 1000-1400 cm⁻¹ region.

-

Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 205.13. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the trifluoromethyl group, and the reactivity of the ester functionality.

Key Reactions:

-

Hydrolysis: The methyl ester can be readily hydrolyzed back to the parent carboxylic acid under acidic or basic conditions.

-

Amidation: Reaction with amines can convert the ester into the corresponding amides, which are often key intermediates in pharmaceutical synthesis.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Cross-Coupling Reactions: The pyridine ring can potentially undergo various cross-coupling reactions, although the electron-deficient nature of the ring may require specific catalytic systems.

Applications in Drug Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic targets. One notable application is as a key intermediate in the synthesis of COMT (Catechol-O-methyltransferase) inhibitors, which are used in the treatment of Parkinson's disease.[4] The trifluoromethyl group in these molecules often enhances their binding to the target enzyme and improves their pharmacokinetic profile.

Safety and Handling

This compound is classified as harmful and an irritant.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: It should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its unique combination of a reactive ester functionality and an electron-deficient, trifluoromethyl-substituted pyridine ring provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

ChemBK. This compound. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

-

PubMed. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. [Link]

- Google Patents. EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters.

-

Semantic Scholar. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound(136483-17-5) 1H NMR [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-(trifluoromethyl)nicotinate molecular weight

An In-Depth Technical Guide to Methyl 2-(trifluoromethyl)nicotinate: Synthesis, Characterization, and Application in Modern Drug Discovery

Executive Summary

This compound is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyridine core imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. This guide provides a comprehensive overview of this compound, detailing its molecular characteristics, robust synthesis and purification protocols, and state-of-the-art analytical characterization methods. Furthermore, it explores the mechanistic rationale behind key synthetic transformations and contextualizes the compound's application as a critical intermediate in the development of novel therapeutics, such as Catechol-O-methyltransferase (COMT) inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of complex chemical entities.

The Strategic Advantage of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (CF₃) group has become a cornerstone of modern drug design. Its prevalence stems from a unique combination of properties that can dramatically improve the pharmacological profile of a lead compound.[1][2] Unlike a simple methyl group, the CF₃ group is a strong electron-withdrawing substituent with high electronegativity and significant lipophilicity (Hansch π value of +0.88).[2]

From a drug development perspective, these characteristics confer several key advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to a longer in-vivo half-life and improved bioavailability.[1]

-

Increased Lipophilicity: The lipophilic nature of the CF₃ group can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2]

-

Modulation of pKa: As a potent electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby basic centers, such as the pyridine nitrogen, altering the ionization state of the molecule at physiological pH and thereby influencing receptor binding and solubility.

-

Improved Binding Affinity: The CF₃ group can participate in favorable dipole-dipole, hydrophobic, and even unconventional hydrogen bonding interactions within a target's binding pocket, leading to increased potency and selectivity.[2]

This compound serves as a readily functionalizable scaffold that delivers these benefits, making it a valuable starting material for drug discovery programs.

Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is fundamental for its effective use in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 205.13 g/mol | [] |

| Molecular Formula | C₈H₆F₃NO₂ | [] |

| IUPAC Name | methyl 2-(trifluoromethyl)pyridine-3-carboxylate | [][4] |

| CAS Number | 136483-17-5 | [][4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 216.7 °C at 760 mmHg | [] |

| Density | 1.331 g/cm³ | [] |

| SMILES | COC(=O)C1=C(C(F)(F)F)N=CC=C1 | [6] |

| InChI Key | GQUJMULWAYDZIW-UHFFFAOYSA-N | [] |

Synthesis and Purification: A Protocol Built on Mechanistic Insight

The synthesis of trifluoromethylated heterocycles presents unique challenges, particularly concerning the high cost and limited scalability of many trifluoromethylating agents.[7] The protocol outlined here is a robust pathway adapted from established methodologies for the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives, emphasizing scalability and mechanistic rationale.[7][8][9]

Synthetic Workflow Overview

The overall strategy involves the construction of the trifluoromethylated pyridine ring from acyclic precursors, a reliable method for introducing the CF₃ group at the desired position.

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Expertise & Causality: This multi-step synthesis is preferred over direct trifluoromethylation of a pre-formed nicotinic ester. Direct C-H trifluoromethylation at the 2-position of a pyridine ring is notoriously difficult due to the electron-deficient nature of the ring. Building the ring with the CF₃ group already present, derived from an inexpensive precursor like ethyl 4,4,4-trifluoroacetoacetate, provides a more controlled and higher-yielding route.

Step 1: Enaminone Formation

-

To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in toluene (2 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).

-

Heat the mixture to 80-90 °C for 4-6 hours, monitoring the reaction by TLC or GC-MS for the disappearance of the starting material. The driving force for this condensation is the formation of volatile byproducts (methanol and dimethylamine).

-

Upon completion, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.

Step 2: Pyridine Ring Formation (Cyclization)

-

Dissolve the crude enaminone intermediate (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol (1.5 M).

-

Add a base, such as piperidine (0.2 eq) or sodium ethoxide (1.1 eq), to catalyze the condensation and cyclization. The choice of base is critical; a strong base like sodium ethoxide ensures complete deprotonation and drives the reaction to completion, while a weaker organic base may require longer reaction times or higher temperatures.

-

Reflux the mixture for 8-12 hours. The reaction progress can be monitored by the precipitation of the product or by HPLC.

-

Cool the mixture to room temperature, and collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry under vacuum to obtain 6-hydroxy-2-(trifluoromethyl)nicotinonitrile.

Step 3: Conversion to the Chloro-Intermediate (Sandmeyer-type Reaction)

-

Suspend the 6-hydroxy-2-(trifluoromethyl)nicotinonitrile (1.0 eq) in phosphorus oxychloride (POCl₃) (5.0 eq).

-

Add a catalytic amount of dimethylformamide (DMF) (0.1 eq). The DMF acts as a catalyst by forming the Vilsmeier reagent, which is the active chlorinating agent.

-

Heat the mixture to reflux (approx. 110 °C) for 3-4 hours until the reaction is complete (monitored by HPLC).

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice. This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-chloro-2-(trifluoromethyl)nicotinonitrile.

Step 4: Hydrolysis and Fischer Esterification

-

Reflux the crude 6-chloro-2-(trifluoromethyl)nicotinonitrile in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) to hydrolyze the nitrile to a carboxylic acid. Self-Validation Note: This step can be bypassed if the goal is a different ester or amide, showcasing the versatility of the nitrile intermediate.

-

After hydrolysis is complete, cool the mixture and neutralize it. The resulting 2-(trifluoromethyl)nicotinic acid can be isolated.

-

Suspend the isolated acid in methanol (as both reagent and solvent). Add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

-

Reflux the mixture for 6-18 hours until ester formation is complete (monitored by TLC/HPLC).

-

Cool the reaction, neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution), and extract the product with ethyl acetate. The organic layers are combined, dried, and concentrated to yield crude this compound.

Purification Protocol

Trustworthiness: The purity of the final compound is critical for its use in drug discovery, as even minor impurities can confound biological assays. The following protocol ensures a purity of >97%, which is standard for such building blocks.

-

Technique: Flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The polarity of the eluent is chosen based on the polarity of the product versus its impurities. The non-polar hexanes elute non-polar impurities first, followed by the slightly more polar product as the concentration of ethyl acetate is increased.

-

Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Adsorb the solution onto a small amount of silica gel and dry it to a free-flowing powder. c. Load the dry powder onto a pre-packed silica gel column. d. Elute the column with the hexane/ethyl acetate gradient. e. Collect fractions and analyze them by thin-layer chromatography (TLC). f. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a colorless liquid.

Analytical Characterization for Quality Control

A self-validating protocol requires rigorous analytical confirmation of structure and purity.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid). For example, 20% to 95% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 270 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile.

-

-

Expected Result: A single major peak with a retention time characteristic of the compound, with an area percentage of >97%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the molecule.

-

Method:

-

Sample: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Spectrometer: 400 MHz or higher.

-

Acquisition: Record ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

-

Interpretation of ¹H NMR Spectrum:

-

~8.8 ppm (dd): Proton at C6 of the pyridine ring.

-

~8.3 ppm (dd): Proton at C4 of the pyridine ring.

-

~7.5 ppm (dd): Proton at C5 of the pyridine ring.

-

~4.0 ppm (s): The three protons of the methyl ester (-OCH₃) group. The singlet multiplicity confirms the absence of adjacent protons.

-

-

Interpretation of ¹⁹F NMR Spectrum:

-

A single sharp signal around -60 to -70 ppm (relative to CFCl₃), confirming the presence of a single CF₃ group environment.

-

Application in Drug Discovery: A Precursor to COMT Inhibitors

This compound and its corresponding acid are key intermediates in the synthesis of novel Catechol-O-methyltransferase (COMT) inhibitors.[8] COMT is an enzyme involved in the degradation of catecholamine neurotransmitters; its inhibition is a therapeutic strategy for Parkinson's disease.

Caption: Role of this compound in the synthesis of a COMT inhibitor.

The synthesis of a potent COMT inhibitor, such as 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide, relies on the 2-(trifluoromethyl)nicotinic acid core.[8] The methyl ester is readily hydrolyzed to this acid, which then undergoes amide coupling and subsequent cyclization reactions to build the complex final molecule. The CF₃ group at the 2-position is critical for achieving the desired potency and pharmacokinetic profile of the final drug candidate.

References

-

Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. [Link]

-

Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar. [Link]

-

Mulder, J. A., et al. (2014). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Request PDF on ResearchGate. [Link]

-

Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941–951. [Link]

-

Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

-

ChemBK. (2024). This compound. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). (A) The trifluoromethyl group in medicinal chemistry. (B) Carbofunctionalization strategies of trifluoromethyl-substituted alkenes. Retrieved January 9, 2026, from [Link]

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

ChemistryViews. (2018). Synthesis of α-Trifluoromethyl Esters. [Link]

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

SpectraBase. (n.d.). Methylnicotinate. Retrieved January 9, 2026, from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 4. This compound [synhet.com]

- 5. chembk.com [chembk.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of Methyl 2-(trifluoromethyl)nicotinate: A Technical Guide

Introduction

Methyl 2-(trifluoromethyl)nicotinate, a fluorinated derivative of the pyridine carboxylic acid ester family, is a compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group on the pyridine ring, make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. Accurate and unambiguous structural confirmation of this molecule is paramount for its application in any research and development setting. This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize this compound, offering insights into the principles of each method, standardized protocols for data acquisition, and a detailed interpretation of the expected spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this important chemical entity.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

Molecular Formula: C₈H₆F₃NO₂[]

Molecular Weight: 205.13 g/mol []

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.

-

Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group attached to the C2 position of the pyridine ring.

-

Methyl Ester Group (-COOCH₃): An ester functional group at the C3 position of the pyridine ring.

The following sections will delve into the specific spectroscopic signatures of these features.

Caption: Figure 1: Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms (protons) in a molecule. Protons in different electronic environments resonate at different frequencies, resulting in a spectrum of signals with distinct chemical shifts (δ), integration values (proportional to the number of protons), and splitting patterns (multiplicity), which arise from spin-spin coupling with neighboring protons.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data and Interpretation

While a publicly available experimental spectrum is not readily accessible, the expected ¹H NMR spectrum can be reliably predicted based on the molecular structure and established chemical shift principles.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-6 | 8.8 - 9.0 | Doublet of doublets (dd) | 1H | Aromatic Proton |

| H-4 | 8.2 - 8.4 | Doublet of doublets (dd) | 1H | Aromatic Proton |

| H-5 | 7.5 - 7.7 | Doublet of doublets (dd) | 1H | Aromatic Proton |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H | Methyl Ester Protons |

Interpretation:

-

The three aromatic protons on the pyridine ring are expected to appear in the downfield region (7.5-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents.

-

The proton at the H-6 position is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.

-

The protons at H-4 and H-5 will also be in the aromatic region, with their exact shifts influenced by the trifluoromethyl and methyl ester groups. Each of the aromatic protons will likely appear as a doublet of doublets due to coupling with its two neighboring aromatic protons.

-

The three protons of the methyl ester group (-OCH₃) are in a similar chemical environment and are not coupled to any other protons, thus they are expected to appear as a sharp singlet at around 3.9-4.1 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. The chemical shift of each signal is indicative of the type of carbon (e.g., alkyl, aromatic, carbonyl).

Experimental Protocol

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

-

Data Acquisition: Acquire the spectrum on a ¹³C-equipped NMR spectrometer (e.g., 75 or 125 MHz). A proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the data similarly to ¹H NMR data.

Predicted ¹³C NMR Data and Interpretation

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | 164 - 166 | Ester Carbonyl Carbon |

| C-2 | 148 - 152 (quartet) | Aromatic Carbon bonded to -CF₃ |

| C-6 | 150 - 154 | Aromatic Carbon |

| C-4 | 138 - 142 | Aromatic Carbon |

| C-5 | 125 - 129 | Aromatic Carbon |

| C-3 | 122 - 126 | Aromatic Carbon bonded to -COOCH₃ |

| -CF₃ | 118 - 122 (quartet) | Trifluoromethyl Carbon |

| -OCH₃ | 52 - 54 | Methyl Ester Carbon |

Interpretation:

-

The ester carbonyl carbon is expected to be the most downfield signal in the spectrum.

-

The aromatic carbons will appear in the typical range for substituted pyridines (120-155 ppm). The carbon attached to the highly electronegative trifluoromethyl group (C-2) will be significantly influenced and may appear as a quartet due to coupling with the three fluorine atoms.

-

The trifluoromethyl carbon itself will also appear as a quartet due to C-F coupling and will be found in a characteristic upfield region for such groups.

-

The methyl ester carbon will appear as a single peak in the aliphatic region.

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic vibrational frequencies, allowing for their identification.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or neat using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2960 - 2850 | C-H stretch | Aliphatic (-CH₃) |

| 1730 - 1715 | C=O stretch | Ester |

| 1600 - 1450 | C=C and C=N stretch | Aromatic Ring |

| 1300 - 1100 | C-F stretch | Trifluoromethyl |

| 1250 - 1000 | C-O stretch | Ester |

Interpretation:

-

The most prominent peak is expected to be the strong C=O stretching absorption of the ester group.[2][3]

-

The presence of the aromatic ring will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C/C=N stretching vibrations in the 1600-1450 cm⁻¹ region.[4][5]

-

The trifluoromethyl group will show strong C-F stretching absorptions in the 1300-1100 cm⁻¹ range.[6]

-

The C-O stretching of the ester and the aliphatic C-H stretching of the methyl group will also be present.

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrum Data

| m/z | Proposed Fragment | Significance |

| 205 | [C₈H₆F₃NO₂]⁺ | Molecular Ion (M⁺) |

| 174 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 146 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 127 | [C₆H₃FN]⁺ | Further fragmentation |

Interpretation:

-

The molecular ion peak at m/z 205 would confirm the molecular weight of the compound.

-

A common fragmentation pathway for esters is the loss of the alkoxy group, which in this case would result in a fragment at m/z 174 ([M - 31]⁺).[7][8]

-

Another expected fragmentation is the loss of the entire methyl ester group, leading to a fragment at m/z 146 ([M - 59]⁺).

-

Further fragmentation of the pyridine ring would lead to smaller charged fragments. The exact fragmentation pattern will depend on the ionization energy used.

Caption: Figure 2: A typical workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and reliable means of structural confirmation. The predicted data presented in this guide, based on fundamental spectroscopic principles and data from analogous structures, serves as a valuable reference for researchers. The combination of these techniques allows for the unambiguous identification of the key functional groups and the overall molecular architecture, ensuring the identity and purity of this important chemical compound for its intended applications in scientific research and development.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2025). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Retrieved from [Link]

-

Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Retrieved from [Link]

-

Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]

-

University of Southern Maine. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. whitman.edu [whitman.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

A Comprehensive Guide to the NMR Spectra of Methyl 2-(trifluoromethyl)nicotinate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(trifluoromethyl)nicotinate is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group onto the pyridine ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of information, but also introduces complexities in spectral interpretation, particularly due to spin-spin couplings involving the fluorine atoms. This guide provides a detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, offering insights into spectral acquisition, interpretation, and the underlying principles governing the observed chemical shifts and coupling constants.

Molecular Structure and Numbering

The systematic IUPAC name for this compound is methyl 2-(trifluoromethyl)pyridine-3-carboxylate.[1] For clarity in spectral assignments, the following numbering scheme will be used throughout this guide:

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum of this compound is characterized by three aromatic proton signals and a singlet for the methyl ester group. The electron-withdrawing nature of the trifluoromethyl group and the ester functionality, along with the nitrogen atom in the pyridine ring, significantly influences the chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H6 | ~8.80 | dd | ⁴J(H6-H5) ≈ 1.8, ⁵J(H6-F) ≈ 0.5 |

| H5 | ~7.60 | dd | ³J(H5-H4) ≈ 8.0, ⁴J(H5-H6) ≈ 1.8 |

| H4 | ~8.30 | dd | ³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 0.5 |

| OCH₃ | ~3.95 | s | - |

Causality Behind Chemical Shifts and Multiplicities:

-

H6: This proton is in the ortho position to the nitrogen atom, which deshields it, resulting in a downfield chemical shift. It appears as a doublet of doublets due to coupling with H5 and a small long-range coupling to the fluorine atoms of the CF₃ group.

-

H5: This proton is coupled to both H4 and H6, giving rise to a doublet of doublets. Its chemical shift is in the typical aromatic region.

-

H4: This proton is deshielded by the adjacent ester group and the nitrogen atom, leading to a downfield shift. It shows coupling to H5 and a small long-range coupling to H6.

-

OCH₃: The methyl protons of the ester group appear as a sharp singlet, as there are no adjacent protons to couple with.

The long-range coupling between the CF₃ group and the ring protons, particularly H6, is a key feature of the spectrum. While often small, this coupling can provide valuable structural confirmation.

¹³C NMR Spectrum: A Deeper Look into the Carbon Framework

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The presence of the trifluoromethyl group introduces characteristic quartet splittings for the carbons it is attached to and those in close proximity, due to ¹³C-¹⁹F coupling.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C=O | ~165.0 | s | - |

| C2 | ~148.0 | q | ²J(C2-F) ≈ 35 |

| C3 | ~125.0 | q | ³J(C3-F) ≈ 5 |

| C4 | ~138.0 | s | - |

| C5 | ~124.0 | s | - |

| C6 | ~153.0 | q | ⁴J(C6-F) ≈ 1.5 |

| CF₃ | ~122.0 | q | ¹J(C-F) ≈ 275 |

| OCH₃ | ~53.0 | s | - |

Rationale for Assignments and Coupling Patterns:

-

C=O: The carbonyl carbon of the ester group appears at a characteristic downfield chemical shift.

-

C2: This carbon is directly attached to the electron-withdrawing CF₃ group, causing a downfield shift and a significant quartet splitting due to the two-bond C-F coupling.

-

C3: This carbon is also influenced by the CF₃ group, resulting in a smaller quartet splitting due to a three-bond C-F coupling.

-

C4, C5: These carbons are less affected by the CF₃ group and appear as singlets in the aromatic region.

-

C6: This carbon, ortho to the nitrogen, is deshielded. A small quartet splitting may be observed due to a four-bond C-F coupling.

-

CF₃: The carbon of the trifluoromethyl group exhibits a large one-bond C-F coupling, resulting in a prominent quartet.

-

OCH₃: The methyl carbon of the ester group appears as a singlet in the aliphatic region.

The magnitudes of the ¹³C-¹⁹F coupling constants are highly diagnostic and follow a predictable trend of ¹J > ²J > ³J > ⁴J.[2]

¹⁹F NMR Spectrum: The Unique Signature of the Trifluoromethyl Group

¹⁹F NMR is a powerful technique for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[3] For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group.

Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | ~ -65.0 | s |

Factors Influencing the ¹⁹F Chemical Shift:

The chemical shift of the CF₃ group is influenced by the electronic environment of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the ester group will affect the shielding of the fluorine nuclei. The observed chemical shift is typically reported relative to an external standard like CFCl₃.

Experimental Protocols

Sample Preparation:

A standardized protocol ensures reproducibility and high-quality data.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used depending on solubility and experimental requirements.[4]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable time.[5]

-

Sample Handling:

-

Weigh the sample accurately and dissolve it completely in the chosen deuterated solvent in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[6]

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.[6]

-

Cap the NMR tube securely.

-

Caption: Workflow for NMR sample preparation.

NMR Spectrometer Parameters:

The following are general guidelines for acquiring high-quality NMR spectra on a 500 MHz spectrometer.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-15 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more, depending on the concentration.

-

Relaxation Delay (d1): 2-5 seconds.

¹⁹F NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment.

-

Spectral Width: A wide spectral width (e.g., 200-250 ppm) is recommended initially to locate the signal.

-

Number of Scans: 16-64.

-

Relaxation Delay (d1): 1-2 seconds.

Advanced 2D NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, especially in cases of spectral overlap, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are spin-spin coupled, typically through two or three bonds. It would confirm the coupling between H4, H5, and H6.[7]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are coupled over two or three bonds. It is particularly useful for assigning quaternary carbons and confirming the connectivity of the ester and trifluoromethyl groups to the pyridine ring.[1]

Caption: NMR techniques for structural elucidation.

Conclusion

The NMR spectra of this compound provide a rich source of structural information. A thorough understanding of the principles of chemical shifts and spin-spin coupling, particularly the influence of the trifluoromethyl group, is essential for accurate interpretation. The combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented with 2D correlation experiments, allows for the complete and unambiguous assignment of the molecule's structure. This guide serves as a valuable resource for researchers working with this and similar fluorinated heterocyclic compounds, facilitating their synthesis, characterization, and application in various scientific disciplines.

References

- Pretsch E, Fürst A, Robien W. Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Anal. Chim. Acta. 1991;248:415-428.

-

Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. [Link]. Published March 29, 2013.

-

NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. April 2017. [Link].

-

NMR sample preparation. [Link].

-

NMR Sample Preparation. School of Chemistry, Food and Pharmacy - University of Reading. [Link].

- Doddrell D, Barfield M, Adcock W, Aurangzeb M, Jordan D. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. J. Chem. Soc., Perkin Trans. 2. 1976;402. doi:10.1039/P29760000402.

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. [Link].

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link].

- Lichter RL, Wasylishen RE. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. J. Am. Chem. Soc. 1975;97(7):1808-1811. doi:10.1021/ja00840a022.

-

2D NMR Introduction. Chemistry LibreTexts. [Link].

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link].

Sources

- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. sites.uclouvain.be [sites.uclouvain.be]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. chem.libretexts.org [chem.libretexts.org]

mass spectrometry of Methyl 2-(trifluoromethyl)nicotinate

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-(trifluoromethyl)nicotinate

Abstract

This technical guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound (CAS 136483-17-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices. We will cover optimal methodologies from sample preparation to spectral interpretation, ensuring a robust, self-validating analytical system. The core of this guide focuses on elucidating the compound's fragmentation pathways under electrospray ionization (ESI), providing a predictive framework for its identification and characterization.

Introduction: The Analytical Imperative for a Key Building Block

This compound is a pivotal intermediate in the synthesis of modern pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of a trifluoromethyl group into the pyridine scaffold imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are highly desirable in drug design.[3][4] Consequently, the ability to unambiguously identify and quantify this molecule in various matrices is critical for process chemistry, metabolic studies, and quality control. Mass spectrometry, with its unparalleled sensitivity and specificity, is the premier analytical technique for this purpose. This guide serves as a practical and theoretical resource for developing and executing high-fidelity mass spectrometric analyses of this compound.

Foundational Chemistry: Structure and Properties

A successful analytical method is built upon a solid understanding of the analyte's intrinsic properties.

-

Molecular Structure: C₈H₆F₃NO₂[][6]

-

Molecular Weight: 205.13 g/mol [][6]

-

Key Structural Features: The molecule consists of a pyridine ring, a basic heterocycle prone to protonation, substituted with an electron-withdrawing trifluoromethyl group and a methyl ester group. These features are the primary drivers of its ionization behavior and fragmentation pattern.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₆F₃NO₂ | [][6] |

| Average Molecular Weight | 205.13 g/mol | [][6] |

| Boiling Point | 216.7°C at 760 mmHg | [] |

| SMILES | COC(=O)C1=C(N=CC=C1)C(F)(F)F | [][6] |

| InChI Key | GQUJMULWAYDZIW-UHFFFAOYSA-N |[][7] |

The Analytical Workflow: From Sample to Spectrum

A robust mass spectrometry workflow is a self-validating system, with each step designed to maximize data quality and reproducibility. The following diagram outlines a comprehensive workflow for the analysis of this compound.

Caption: A logical workflow for the analysis of this compound.

Detailed Protocol: Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.

-

Stock Solution Preparation: Accurately weigh and dissolve this compound in HPLC-grade methanol or acetonitrile to a final concentration of 1 mg/mL. This serves as the primary stock for all subsequent dilutions.

-

Working Standard Preparation: Perform serial dilutions of the stock solution using the initial solvent to create working standards for calibration curves and direct infusion optimization (e.g., 1 µg/mL).

-

Matrix Extraction (if necessary): For analysis in complex matrices like plasma or reaction mixtures, an extraction is crucial.

-

Method: Liquid-Liquid Extraction (LLE) using ethyl acetate is a cost-effective choice. For higher recovery and cleaner extracts, Solid-Phase Extraction (SPE) using a C18 reversed-phase cartridge is recommended.

-

Procedure (SPE): a. Condition the C18 cartridge with methanol, then equilibrate with water. b. Load the sample (diluted with water). c. Wash with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences. d. Elute the target compound with methanol or acetonitrile. e. Evaporate the eluate and reconstitute in the mobile phase.

-

Detailed Protocol: Mass Spectrometer Configuration

Parameter optimization is key to achieving maximum sensitivity and generating informative spectra. Electrospray Ionization (ESI) is the technique of choice due to its efficiency in ionizing polar molecules containing basic sites.[8][9]

Rationale for ESI: The pyridine nitrogen in this compound is a basic site that is readily protonated in the ESI source, leading to the efficient formation of a positive molecular ion, [M+H]⁺.[10]

Table 2: Recommended Starting Parameters for ESI-MS

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Mode | Positive Electrospray (ESI+) | Efficiently protonates the basic pyridine nitrogen. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimal for creating a stable electrospray plume. |

| Source Temperature | 120 - 150 °C | Prevents analyte degradation while aiding desolvation. |

| Desolvation Gas | Nitrogen | Inert gas for solvent evaporation. |

| Desolvation Temp. | 350 - 450 °C | Ensures complete desolvation of ions entering the vacuum region. |

| Cone Voltage | 20 - 40 V | A higher voltage can induce some in-source fragmentation if desired. |

| Analyzer Mode | Full Scan (m/z 50-300) | To identify the [M+H]⁺ precursor ion. |

| MS/MS Mode | Product Ion Scan | To generate a fragmentation pattern from the isolated precursor. |

| Collision Gas | Argon | Inert gas for Collision-Induced Dissociation (CID). |

| Collision Energy | 10 - 40 eV (Ramp) | A ramp allows for the observation of both low-energy and high-energy fragments. |

Elucidating the Fragmentation Pathway

The structural identity of a compound is confirmed by its unique fragmentation pattern. For this compound, the protonated molecule [M+H]⁺ has an expected m/z of 206.1. The fragmentation is primarily dictated by the lability of the methyl ester group.

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated this compound.

-

Precursor Ion: The full scan mass spectrum will be dominated by the protonated molecular ion [M+H]⁺ at m/z 206.1 .

-

Pathway A: Loss of Neutral Methanol: A common fragmentation mechanism for methyl esters is the neutral loss of methanol (32.0 Da), resulting in a fragment ion at m/z 174.1 . This is often a highly favored pathway.

-

Pathway B: Loss of Methoxy Radical: Cleavage of the ester C-O bond can lead to the loss of a methoxy radical (•OCH₃, 31.0 Da), producing a prominent acylium ion at m/z 175.1 .

-

Pathway C: Loss of Trifluoromethyl Radical: While the C-CF₃ bond is strong, loss of the trifluoromethyl radical (•CF₃, 69.0 Da) is possible, which would yield the protonated methyl nicotinate ion at m/z 137.1 . The fragmentation of methyl nicotinate itself is known to produce ions at m/z 106 (loss of methoxy) and m/z 122 (loss of methyl).[11]

-

Secondary Fragmentation: The ion at m/z 174.1 can undergo a subsequent loss of carbon monoxide (CO, 28.0 Da) to produce a fragment at m/z 146.1 .

Data Interpretation and Application

Qualitative Identification

The presence of the precursor ion at m/z 206.1 along with the key fragment ions detailed above provides a high-confidence identification of this compound. The relative intensities of these fragments serve as a chemical fingerprint.

Quantitative Analysis via Multiple Reaction Monitoring (MRM)

For accurate quantification, a tandem mass spectrometer (e.g., a triple quadrupole) is used in MRM mode. This involves monitoring specific precursor-to-product ion transitions.

Self-Validating Protocol: A robust quantitative method requires at least two transitions: a "quantifier" for measurement and a "qualifier" for confirmation. The ratio of the qualifier to quantifier signal should be constant across all samples and standards.

Table 3: Recommended MRM Transitions for Quantification

| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Role | Rationale |

|---|---|---|---|---|

| 1 | 206.1 | 174.1 | Quantifier | Typically the most intense and stable transition (neutral loss). |

| 2 | 206.1 | 175.1 | Qualifier | A secondary, specific fragment to confirm identity. |

Conclusion

The mass spectrometric analysis of this compound is a powerful and essential tool for its application in scientific research and development. By leveraging the principles of electrospray ionization and understanding the predictable fragmentation pathways driven by the molecule's structure, researchers can develop highly specific and sensitive analytical methods. The workflows and protocols outlined in this guide provide a field-tested foundation for achieving accurate qualitative and quantitative results, ensuring data integrity and advancing research objectives.

References

-

Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 38(5), 539-548. Available at: [Link]

-

ChemBK. (2024). This compound. Available at: [Link]

-